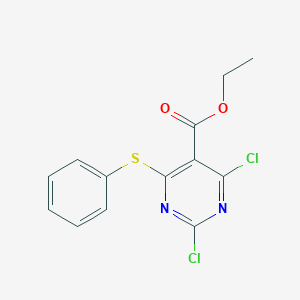
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with an ethylidene group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with an ethylidene precursor under controlled conditions. One common method is the condensation reaction between pyrrolidine-2-carboxylic acid and an ethylidene donor, such as acetaldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in organic solvents, alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
Methyl (S,E)-4-methylpyrrolidine-2-carboxylate: Similar structure but with a methyl group instead of an ethylidene group.
Ethyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (S,E)-4-ethylpyrrolidine-2-carboxylate: Similar structure but without the ethylidene group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h3,7,9H,4-5H2,1-2H3/b6-3+/t7-/m0/s1 |
InChI-Schlüssel |
WPVKHSDNDUBEHR-ZAXDUSRUSA-N |
Isomerische SMILES |
C/C=C/1\C[C@H](NC1)C(=O)OC |
Kanonische SMILES |
CC=C1CC(NC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


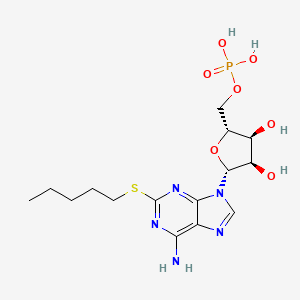
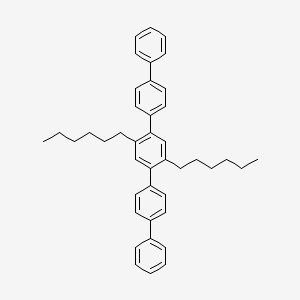
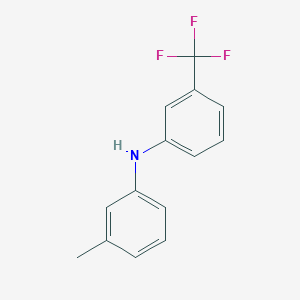
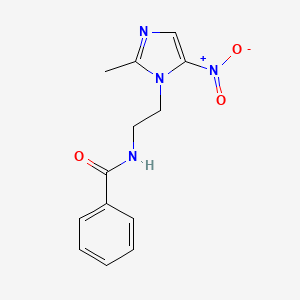
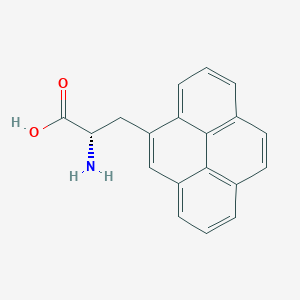

![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
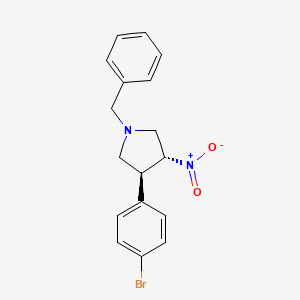
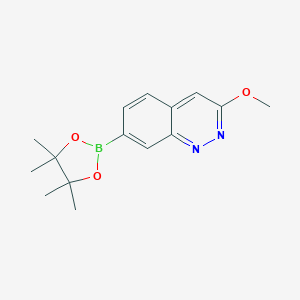
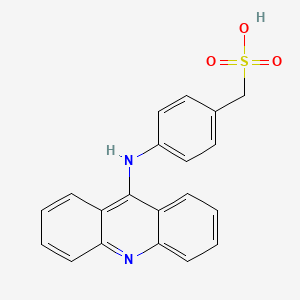
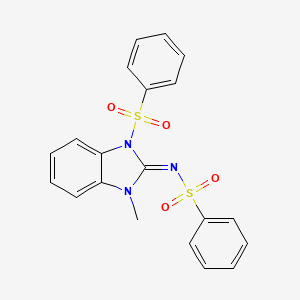

![6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15219035.png)
